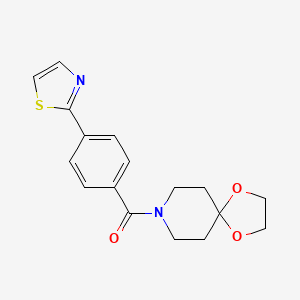
1-(4-(2-Thiazolyl)benzoyl)-4-piperidone ethylene ketal
Cat. No. B8406590
M. Wt: 330.4 g/mol
InChI Key: FMSWQZWSHKCPQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05883102
Procedure details


A solution of 1-(4-bromobenzoyl)-4-piperidone ethylene ketal (652 mg, 2 mmol) and trimethyl-2-thiazolylstannane (595 mg, 2.4 mmol) in degassed toluene was heated at reflux with tetrakis(triphenylphosphine)palladium(0) (200 mg, 0.17 mmol) for 16 h. The mixture was cooled, filtered through celite and evaporated. The residue was purified by flash chromatography on silica eluting with 50% ethyl acetate/hexane to yield a white solid (480 mg), MS (+CI) 331 [(M+H)+].




Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[O:19][C:4]2([CH2:9][CH2:8][N:7]([C:10](=[O:18])[C:11]3[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1.C[Sn](C)(C)[C:22]1[S:23][CH:24]=[CH:25][N:26]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]1[O:19][C:4]2([CH2:9][CH2:8][N:7]([C:10](=[O:18])[C:11]3[CH:16]=[CH:15][C:14]([C:22]4[S:23][CH:24]=[CH:25][N:26]=4)=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[O:3][CH2:2]1 |^1:39,41,60,79|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
652 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1COC2(CCN(CC2)C(C2=CC=C(C=C2)Br)=O)O1
|
|
Name
|
|
|
Quantity
|
595 mg
|
|
Type
|
reactant
|
|
Smiles
|
C[Sn](C=1SC=CN1)(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography on silica eluting with 50% ethyl acetate/hexane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1COC2(CCN(CC2)C(C2=CC=C(C=C2)C=2SC=CN2)=O)O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 480 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 72.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
